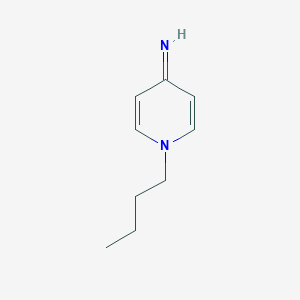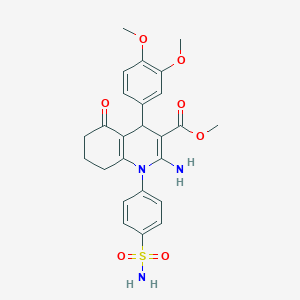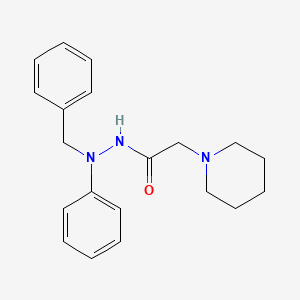![molecular formula C22H27N3O3 B11106601 (3E)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide](/img/structure/B11106601.png)
(3E)-3-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}-N-(2,4,6-trimethylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}BUTANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a mesityl group, a methoxyphenyl group, and a hydrazono functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the mesityl and methoxyphenyl precursors. The key steps include:
Formation of the Mesityl Group: The mesityl group can be introduced through Friedel-Crafts alkylation using mesitylene and an appropriate alkylating agent.
Acylation of Methoxyphenyl Group: The methoxyphenyl group is acylated using acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst.
Hydrazone Formation: The hydrazono group is introduced by reacting the acylated methoxyphenyl compound with hydrazine hydrate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}BUTANAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted compounds with various functional groups.
Scientific Research Applications
N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}BUTANAMIDE has several scientific research applications:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and design.
Industry: Utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}BUTANAMIDE involves its interaction with molecular targets and pathways. The mesityl group enhances the stability and reactivity of the compound, facilitating its participation in various catalytic cycles. The hydrazono group plays a crucial role in the formation of intermediates, such as the Breslow intermediate, which is essential for NHC-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}PROPIONAMIDE: Similar structure but with a propionamide group instead of butanamide.
N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}PENTANAMIDE: Similar structure but with a pentanamide group instead of butanamide.
Uniqueness
N-MESITYL-3-{(E)-2-[2-(4-METHOXYPHENYL)ACETYL]HYDRAZONO}BUTANAMIDE is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the mesityl group enhances its catalytic efficiency in NHC-catalyzed reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C22H27N3O3 |
|---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
(3E)-3-[[2-(4-methoxyphenyl)acetyl]hydrazinylidene]-N-(2,4,6-trimethylphenyl)butanamide |
InChI |
InChI=1S/C22H27N3O3/c1-14-10-15(2)22(16(3)11-14)23-20(26)12-17(4)24-25-21(27)13-18-6-8-19(28-5)9-7-18/h6-11H,12-13H2,1-5H3,(H,23,26)(H,25,27)/b24-17+ |
InChI Key |
POLQUNUEOHZPCV-JJIBRWJFSA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C/C(=N/NC(=O)CC2=CC=C(C=C2)OC)/C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CC(=NNC(=O)CC2=CC=C(C=C2)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(benzylamino)-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11106522.png)
![2-(1,3-benzothiazol-2-yl)-4-[(E)-{[2-(4-methoxyphenyl)ethyl]imino}methyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11106531.png)

![N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11106552.png)



![(5E)-2-(2-chloroanilino)-5-[(4-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B11106573.png)
![Methyl 4-(2-{[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino}-2-oxoethoxy)benzoate](/img/structure/B11106574.png)
![N-(4-Methoxyphenyl)-4-methyl-N-{[N'-(1-methylpiperidin-4-ylidene)hydrazinecarbonyl]methyl}-3-nitrobenzene-1-sulfonamide](/img/structure/B11106581.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]phenyl 4-bromobenzoate](/img/structure/B11106583.png)
![(4Z)-4-[(2-ethoxynaphthalen-1-yl)methylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11106587.png)
![N-({N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B11106599.png)
![4-[(4-{Hydroxy[(methylamino)carbonyl]amino}-5,5-dimethyl-2-thioxo-1,3-thiazolan-3-YL)imino]-4,5,6,7-tetrahydro-2,1,3-benzoxadiazol-1-ium-1-olate](/img/structure/B11106603.png)
